(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 196597-84-9
VCID: VC0130974
InChI: InChI=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18)/t9-/m0/s1
SMILES: CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.2 g/mol

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide

CAS No.: 196597-84-9

Reference Standards

VCID: VC0130974

Molecular Formula: C14H18BrNO2

Molecular Weight: 312.2 g/mol

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide - 196597-84-9

CAS No. 196597-84-9
Product Name (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide
Molecular Formula C14H18BrNO2
Molecular Weight 312.2 g/mol
IUPAC Name N-[2-[(1S)-5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Standard InChI InChI=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18)/t9-/m0/s1
Standard InChIKey FCIPPXPPFSLFJC-VIFPVBQESA-N
Isomeric SMILES CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)O)Br
SMILES CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br
Canonical SMILES CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br
Synonyms N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide;
PubChem Compound 11066924
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator